molecular formula C21H20BrNO4 B385345 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 622816-62-0

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B385345
CAS No.: 622816-62-0
M. Wt: 430.3g/mol
InChI Key: AMGZNOHHTZWUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, methoxy groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methoxynaphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of an acetamide linkage with 2,4-dimethoxyaniline through an acylation reaction. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield hydroxylated or carbonylated derivatives, while substitution of the bromine atom can yield a variety of new compounds with different functional groups.

Scientific Research Applications

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(6-chloro-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(6-fluoro-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with other molecules and its overall stability.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-25-15-6-8-18(20(11-15)27-3)23-21(24)12-17-16-7-5-14(22)10-13(16)4-9-19(17)26-2/h4-11H,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGZNOHHTZWUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.